molecular formula C17H16FN5O2S2 B2614718 N-(4-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223859-66-2

N-(4-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2614718
CAS No.: 1223859-66-2
M. Wt: 405.47
InChI Key: UBDQPCOOKJZYMX-UHFFFAOYSA-N
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Description

This compound is a thiazolo[4,5-d]pyrimidine derivative characterized by a thiomorpholin-4-yl substituent at position 2, a 7-oxo group, and an acetamide side chain linked to a 4-fluorophenyl ring. The thiomorpholinyl group introduces sulfur-based electron-rich properties, while the fluorophenyl acetamide moiety may enhance pharmacokinetic properties such as solubility or metabolic stability .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S2/c18-11-1-3-12(4-2-11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-5-7-26-8-6-22/h1-4,10H,5-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDQPCOOKJZYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the thiomorpholine and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, thiourea, and various amines. Reaction conditions often involve heating under reflux and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: Substitution reactions can introduce new groups into the molecule, potentially enhancing its properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. It is structurally related to various thiazolo-pyrimidine derivatives that have been studied for their ability to inhibit cancer cell proliferation.

Case Studies

A notable study evaluated the anticancer activity of thiazole derivatives, revealing that compounds with similar structures exhibited significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The IC50 values indicated effective potency against these cell lines .

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. Thiazole-containing compounds have been documented to exhibit antibacterial and antifungal activities.

Case Studies

Studies have demonstrated that thiazole derivatives exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazoles were tested against various microbial strains, showcasing their potential as effective antimicrobial agents .

Anti-inflammatory Properties

Thiazole derivatives are also noted for their anti-inflammatory effects. Research suggests that they may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various disease models.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

2.1.1 Thiazolo[4,5-d]pyrimidine Derivatives
  • 7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine (Compound 19 in ) :
    • Structural Differences : Lacks the thiomorpholinyl group and fluorophenyl acetamide. Features a 7-phenyl substituent and 5-thioxo group.
    • Synthesis : Prepared via microwave-assisted or conventional methods using glacial acetic acid in DMF. Microwave synthesis may improve reaction efficiency .
    • Implications : The 5-thioxo group may enhance hydrogen-bonding interactions, while the phenyl group increases hydrophobicity.
2.1.2 Pyridazinone-Based Analogues
  • N-(2-Fluorophenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide (): Structural Differences: Replaces the thiazolo-pyrimidine core with a pyridazinone ring. Retains thiomorpholinyl and fluorophenyl acetamide groups (2-fluorophenyl vs. 4-fluorophenyl). The 2-fluorophenyl isomer may exhibit different metabolic stability compared to the 4-fluorophenyl variant .

Substituent Variations

2.2.1 Thiomorpholinyl vs. Morpholinyl Groups
  • N-[5-(4-R-benzyl)-1,3-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides (Compound 6a,b in ): Structural Differences: Morpholine replaces thiomorpholine, and the core is a thiazole rather than thiazolo-pyrimidine. Synthesis: Acylation with chloroacetyl chloride followed by reaction with sulfur and morpholine.
2.2.2 Acetamide Side Chain Modifications
  • 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (): Structural Differences: Features a simpler pyrimidinone core with a thioether-linked acetamide. Lacks fluorophenyl and thiomorpholinyl groups. Synthesis: Alkylation of thiopyrimidines with chloroacetamides. Sodium methylate is used in excess (2.6–2.8-fold) to drive the reaction .

Fluorophenyl Substituent Positional Isomerism

  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () :
    • Structural Differences : Imidazo-thiazole core instead of thiazolo-pyrimidine. Retains dual 4-fluorophenyl groups.
    • Implications : The imidazo-thiazole core may confer distinct electronic properties, influencing solubility or target affinity .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Reference
Target Compound Thiazolo[4,5-d]pyrimidine 2-Thiomorpholinyl, 4-fluorophenyl acetamide Not specified in evidence
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine (Compound 19) Thiazolo[4,5-d]pyrimidine 7-Phenyl, 5-thioxo Microwave/conventional heating
N-(2-Fluorophenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide Pyridazinone 2-Fluorophenyl, thiomorpholinyl Not specified
N-[5-(4-R-benzyl)-1,3-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides (6a,b) Thiazole Morpholinyl, R-benzyl Acylation + sulfur reaction
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[2,1-b][1,3]thiazole Dual 4-fluorophenyl Single-crystal X-ray verified

Key Research Findings

  • Synthetic Efficiency : Microwave-assisted synthesis () may offer superior yields or reduced reaction times compared to conventional methods for thiazolo-pyrimidines .
  • Substituent Impact : Thiomorpholinyl groups () likely enhance target binding through sulfur-mediated interactions, whereas morpholinyl derivatives () may prioritize solubility .
  • Fluorophenyl Position : The 4-fluorophenyl isomer (Target Compound, ) is more common in patent literature, suggesting optimized metabolic stability over 2-fluorophenyl analogues .

Biological Activity

N-(4-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H15FN5O2S2C_{17}H_{15}FN_{5}O_{2}S_{2} with a molecular weight of approximately 439.91 g/mol. The structure features a thiazolo-pyrimidine core linked to a fluorophenyl group and a thiomorpholine moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in inflammation and pain pathways. The thiazolo-pyrimidine scaffold is known for its ability to modulate various receptor activities and enzyme functions.

Anti-inflammatory Activity

A study highlighted the potential of thiazole-based compounds as COX-II inhibitors. For instance, derivatives of thiazole exhibited IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to strong inhibitory effects . The specific activity of this compound in this regard remains to be fully elucidated but aligns with the observed trends in related compounds.

Antibacterial and Antioxidant Properties

In addition to anti-inflammatory effects, there is evidence suggesting that similar thiazole derivatives possess antibacterial and antioxidant properties . The presence of the thiomorpholine ring may enhance these activities through improved cellular permeability or interaction with bacterial targets.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • COX-II Inhibition : In a comparative study of various thiazole derivatives, some exhibited significantly higher selectivity for COX-II compared to standard drugs like Celecoxib . This suggests that this compound may also demonstrate favorable selectivity profiles.
  • Antioxidant Evaluations : Research on thiazoloquinazoline derivatives indicated that modifications in their structure could lead to enhanced antioxidant activity . This opens avenues for exploring how structural variations in this compound might influence its antioxidant capabilities.

Summary of Biological Activities

Activity Type Potential Efficacy References
COX-II InhibitionModerate to strong (IC50 ~0.52–22.25 μM)
Antibacterial ActivityPotentially significant
Antioxidant ActivityEnhanced by structural modifications

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